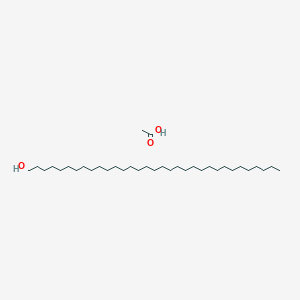

Acetic acid;tritriacontan-1-ol

Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor and sour taste, widely recognized as the primary component of vinegar (4–8% aqueous solution) . It is industrially produced via methanol carbonylation or ethanol oxidation and serves as a critical precursor in synthesizing polymers (e.g., PET), solvents, and preservatives . Thermodynamically, acetic acid has a molecular weight of 60.05 g/mol, a boiling point of 118°C, and a pKa of 4.76, classifying it as a weak acid .

Tritriacontan-1-ol (C₃₃H₆₇OH), also known as myricyl alcohol, is a long-chain primary alcohol.

Properties

CAS No. |

103215-67-4 |

|---|---|

Molecular Formula |

C35H72O3 |

Molecular Weight |

540.9 g/mol |

IUPAC Name |

acetic acid;tritriacontan-1-ol |

InChI |

InChI=1S/C33H68O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34;1-2(3)4/h34H,2-33H2,1H3;1H3,(H,3,4) |

InChI Key |

DDRRTSVCTXXJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tritriacontan-1-ol typically involves the esterification of acetic acid with tritriacontan-1-ol. This reaction can be catalyzed by mineral acids such as sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where acetic acid and tritriacontan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tritriacontan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group in tritriacontan-1-ol can be oxidized to form a carboxylic acid.

Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products

Oxidation: The major product is tritriacontanoic acid.

Reduction: The products are tritriacontan-1-ol and acetic acid.

Substitution: Depending on the nucleophile, various substituted esters can be formed.

Scientific Research Applications

Acetic acid;tritriacontan-1-ol has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Its long-chain alcohol component is of interest in studies of lipid metabolism and membrane structure.

Industry: Used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of acetic acid;tritriacontan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The acetic acid component can participate in hydrogen bonding and ionic interactions, while the long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison of Acetic Acid with Similar Compounds

Table 1: Key Properties of Acetic Acid and Related Carboxylic Acids

Key Findings :

- Acetic vs. Formic Acid : Formic acid is stronger (lower pKa) and more reactive due to its single-carbon structure, making it suitable for industrial reducing agents . Acetic acid’s stability and lower corrosivity favor food and pharmaceutical uses .

- Acetic vs. Glacial Acetic Acid : Glacial acetic acid (>99% purity) solidifies at 16.6°C, unlike diluted acetic acid. It is preferred in synthetic chemistry for anhydrous reactions .

- Acetic vs. Chloroacetic Acid : The electron-withdrawing chlorine in chloroacetic acid enhances acidity (pKa 2.86 vs. 4.76), enabling use in agrochemicals .

Comparison of Tritriacontan-1-ol with Similar Long-Chain Alcohols

Table 2: Properties of Tritriacontan-1-ol and Related Alcohols

Key Findings :

- Chain Length and Physical Properties : Longer chains (e.g., tritriacontan-1-ol vs. docosan-1-ol) increase melting points and hydrophobicity, reducing water solubility .

- Biological Roles: Tritriacontan-1-ol and heptatriacontan-1-ol are components of plant waxes, contributing to cuticular water retention and pathogen defense . Ethanol, a short-chain alcohol, is metabolically active in fermentation .

- Industrial Use: Long-chain alcohols (C22–C37) are utilized in surfactants and lubricants, while ethanol dominates fuel and solvent markets .

Acetic Acid :

- Biotechnological Production: Engineered Acetobacter pasteurianus strains overexpressing PQQ-dependent alcohol dehydrogenase (ADH) show 17% higher acetic acid yield (61.42 g/L vs. 52.23 g/L in wild types) via enhanced ethanol oxidation .

- Industrial Synthesis: The Cativa process (iridium-catalyzed methanol carbonylation) reduces water content in reactions, improving efficiency compared to the traditional Monsanto method .

Tritriacontan-1-ol :

- Antimicrobial Activity: In Vernonia guineensis, tritriacontan-1-ol coexists with flavonoids and terpenoids, suggesting synergistic antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.